molecular formula C19H23N3O2S B5399150 4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one

Cat. No. B5399150
M. Wt: 357.5 g/mol
InChI Key: MAHMOZHDMMVRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one, also known as BzEtDZ, is a diazepanone derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies due to its unique structure and mechanism of action.

Mechanism of Action

4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and ultimately reducing neuronal excitability.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, it has been shown to have muscle relaxant properties, making it a potential treatment for muscle spasms and spasticity.

Advantages and Limitations for Lab Experiments

One advantage of 4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one is its unique structure and mechanism of action, which make it a potential candidate for the development of new anxiolytic and anticonvulsant drugs. However, one limitation is that its effects on humans have not been extensively studied, and more research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for the study of 4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one. One direction could be to further investigate its anxiolytic and sedative effects in animal models, with the goal of developing new drugs for the treatment of anxiety disorders. Another direction could be to study its potential as a treatment for epilepsy and other neurological disorders. Additionally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one involves several steps, including the condensation of 4-methyl-1,3-thiazol-5-amine and ethyl acetoacetate to form 4-methyl-1,3-thiazol-5-yl ethyl ketone. This intermediate is then reacted with benzyl chloroformate to obtain benzyl 4-methyl-1,3-thiazol-5-yl ethyl ketone. Finally, the diazepanone ring is formed through cyclization with the use of sodium hydride and methyl chloroformate.

Scientific Research Applications

4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the development of new anxiolytic drugs. Additionally, 4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-3-16-12-21(19(24)18-14(2)20-13-25-18)10-9-17(23)22(16)11-15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHMOZHDMMVRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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